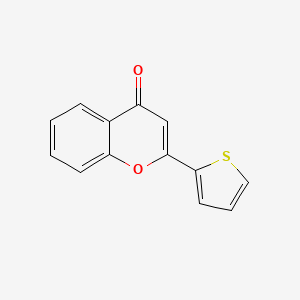![molecular formula C27H28BrClN2O2 B5186714 4-[2-(5-Bromo-2-hydroxyphenyl)-5-chlorobenzimidazol-1-yl]-2,6-ditert-butylphenol](/img/structure/B5186714.png)
4-[2-(5-Bromo-2-hydroxyphenyl)-5-chlorobenzimidazol-1-yl]-2,6-ditert-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(5-Bromo-2-hydroxyphenyl)-5-chlorobenzimidazol-1-yl]-2,6-ditert-butylphenol is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a combination of bromine, chlorine, and hydroxyl functional groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-Bromo-2-hydroxyphenyl)-5-chlorobenzimidazol-1-yl]-2,6-ditert-butylphenol typically involves multi-step organic reactions. One common method starts with the preparation of 5-bromo-2-hydroxybenzaldehyde, which is then reacted with 5-chloro-1H-benzimidazole under specific conditions to form the desired product. The reaction conditions often include the use of solvents like methanol or chloroform and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(5-Bromo-2-hydroxyphenyl)-5-chlorobenzimidazol-1-yl]-2,6-ditert-butylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine and chlorine atoms can be reduced under specific conditions.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while substitution reactions can produce a variety of halogenated derivatives .
Scientific Research Applications
4-[2-(5-Bromo-2-hydroxyphenyl)-5-chlorobenzimidazol-1-yl]-2,6-ditert-butylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 4-[2-(5-Bromo-2-hydroxyphenyl)-5-chlorobenzimidazol-1-yl]-2,6-ditert-butylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific kinases or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxyacetophenone: Shares the bromine and hydroxyl functional groups but differs in its overall structure and reactivity.
5-Bromo-2-hydroxybenzophenone: Similar in having bromine and hydroxyl groups but with a different core structure.
Uniqueness
4-[2-(5-Bromo-2-hydroxyphenyl)-5-chlorobenzimidazol-1-yl]-2,6-ditert-butylphenol is unique due to its combination of bromine, chlorine, and benzimidazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[2-(5-bromo-2-hydroxyphenyl)-5-chlorobenzimidazol-1-yl]-2,6-ditert-butylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28BrClN2O2/c1-26(2,3)19-13-17(14-20(24(19)33)27(4,5)6)31-22-9-8-16(29)12-21(22)30-25(31)18-11-15(28)7-10-23(18)32/h7-14,32-33H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPPVGZLSQHRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=C(C=C(C=C3)Cl)N=C2C4=C(C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5186633.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5186652.png)

![4-({5-[(5-isoquinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5186672.png)
![(1H-imidazol-4-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5186678.png)

![1-(3-chloro-4-methylphenyl)-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186689.png)
![6-[(2-methoxy-1-naphthyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5186693.png)
![3,5-Dimethyl-4-(5-methylthieno[2,3-d]pyrimidin-4-yl)-1,2-oxazole](/img/structure/B5186695.png)

![ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate](/img/structure/B5186705.png)


